molecular formula C8H14ClF2N B6180117 1-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride CAS No. 2613385-87-6

1-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride

Cat. No.: B6180117
CAS No.: 2613385-87-6
M. Wt: 197.7
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Description

1-[3-(1,1-Difluoroethyl)bicyclo[111]pentan-1-yl]methanamine hydrochloride is a chemical compound with a unique bicyclic structure and fluorinated substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclo[1.1.1]pentane structure. Subsequent fluorination and amination steps are then employed to introduce the difluoroethyl and amine groups, respectively.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can be used to convert functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at specific sites on the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

1-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in the study of biological systems and interactions.

  • Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorinated groups enhance the compound's stability and reactivity, making it suitable for various applications. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride can be compared with other similar compounds, such as:

  • 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-methanamine

  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride

Uniqueness: The presence of the difluoroethyl group in 1-[3-(1,1-difluoroethyl)bicyclo[11

Properties

CAS No.

2613385-87-6

Molecular Formula

C8H14ClF2N

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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